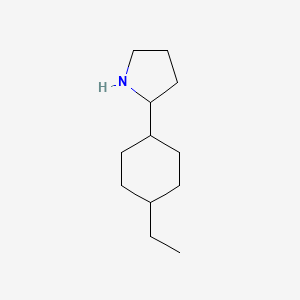
2-(4-Ethylcyclohexyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylcyclohexyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-ethylcyclohexyl group. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their diverse biological and chemical properties. The pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylcyclohexanone with pyrrolidine under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
2-(4-Ethylcyclohexyl)pyrrolidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s pharmacological properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit unique biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position and is used in various chemical and pharmaceutical applications.
Uniqueness: 2-(4-Ethylcyclohexyl)pyrrolidine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with biological targets and the exploration of new chemical spaces .
Biological Activity
2-(4-Ethylcyclohexyl)pyrrolidine is a pyrrolidine derivative that has gained attention in pharmacological research due to its diverse biological activities. Pyrrolidine compounds are known for their roles as pharmacophores in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives, including this compound, is often linked to their structural features. The presence of specific substituents on the pyrrolidine ring can enhance or diminish activity against various biological targets.
Key Findings:
- Antimicrobial Activity : Pyrrolidine derivatives have demonstrated significant antibacterial and antifungal properties. For instance, modifications at the 2-position of the pyrrolidine ring can increase efficacy against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer types .
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. The compound showed significant inhibition against E. coli with an IC50 value comparable to standard antibiotics .
- Anticancer Activity : In a preclinical model, derivatives of this compound were tested against several cancer cell lines, revealing promising results with IC50 values indicating strong antiproliferative effects . For example, one derivative demonstrated an IC50 of 3.82 µM against HeLa cells, significantly outperforming control compounds .
- Anti-inflammatory Studies : Research into the anti-inflammatory potential of pyrrolidine derivatives highlighted their ability to modulate inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation .
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C12H23N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h10-13H,2-9H2,1H3 |
InChI Key |
RPPABQRXDGRGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















